![molecular formula C16H17NO3 B11852064 1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate CAS No. 6640-35-3](/img/structure/B11852064.png)
1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Acetamidoethyl)naphthalen-2-yl acetate is a chemical compound with the molecular formula C16H17NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamidoethyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate typically involves the acetylation of 1-(1-aminoethyl)naphthalene. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the production of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminoethyl naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Acetamidoethyl)naphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminoethyl)naphthalene: A precursor in the synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate.
Naphthalene-2-acetic acid: Another naphthalene derivative with different functional groups and applications.
2-(1-Acetamidoethyl)naphthalene: A positional isomer with similar structural features but different chemical properties.
Uniqueness: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
6640-35-3 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
[1-(1-acetamidoethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(17-11(2)18)16-14-7-5-4-6-13(14)8-9-15(16)20-12(3)19/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
SKLCITCRNZBTNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC2=CC=CC=C21)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






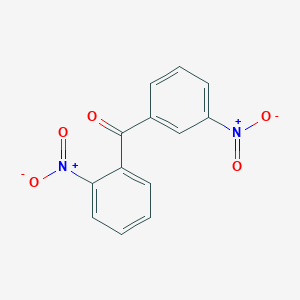
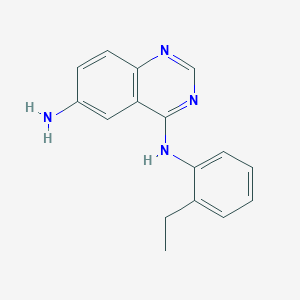


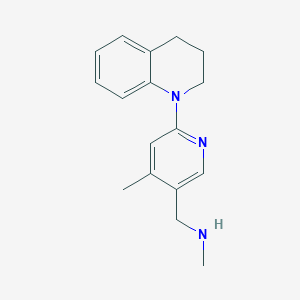
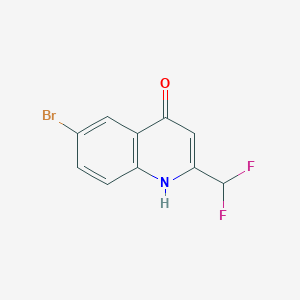
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
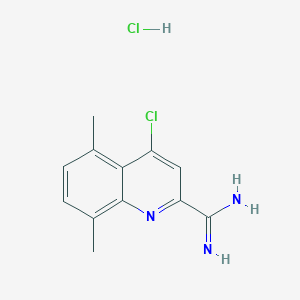

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
